molecular formula C14H19ClF3NO B1397557 4-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1219972-06-1

4-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride

Cat. No.: B1397557
CAS No.: 1219972-06-1
M. Wt: 309.75 g/mol
InChI Key: RRLMZAMZYZKKPT-UHFFFAOYSA-N
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Description

“4-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride” is a chemical compound with the CAS Number: 614731-26-9 . It has a molecular weight of 295.73 and its IUPAC name is 4-{[2-(trifluoromethyl)phenoxy]methyl}piperidine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16F3NO.ClH/c14-13(15,16)11-3-1-2-4-12(11)18-9-10-5-7-17-8-6-10;/h1-4,10,17H,5-9H2;1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has explored the synthesis of related compounds, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride, using starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate. This process has shown a reasonable overall yield of 62.4%, indicating the feasibility of synthesizing similar compounds (Zheng, 2010).

Potential Antidepressant Activity

  • A study on similar compounds, specifically a series of 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols, has been conducted to evaluate their antidepressant activity. Although these compounds demonstrated fluoxetine-like antireserpine and anorexigenic activity, no significant effect on gross behavior was observed (Kumar et al., 2004).

Cytotoxicity and Anticancer Potential

  • Research into the cytotoxicity of similar compounds, such as 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, has found significant cytotoxicity towards murine and human tumor cells. Certain piperidine derivatives within this class have shown promising in vivo activity against colon cancers, highlighting their potential as anticancer agents (Dimmock et al., 1998).

Anti-Acetylcholinesterase Activity

  • Piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Certain compounds in this class have shown to be potent inhibitors, suggesting potential applications in treating conditions like dementia (Sugimoto et al., 1990).

Radioligand Development for σ-1 Receptors

  • Halogenated 4-(4-phenoxymethyl)piperidines have been synthesized as potential δ receptor ligands. The affinity and selectivity of these compounds for σ-1 and σ-2 receptors were determined, indicating their potential as radioligands for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).

Molecular Structure Analysis

  • Investigations into the molecular and crystal structures of related compounds, such as 4-Piperidinecarboxylic acid hydrochloride, have been conducted. These studies provide insights into the conformational flexibility and hydrogen bonding of such compounds, which is crucial for understanding their chemical behavior (Szafran et al., 2007).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been classified as Acute Tox. 4 Oral . The signal word for this compound is “Warning” and it has hazard statements H302 .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of dopamine d3 receptor antagonists .

Mode of Action

The trifluoromethyl group may enhance the lipophilicity of the compound, potentially improving its interaction with hydrophobic pockets within the target protein .

Pharmacokinetics

The presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability, as fluorinated compounds are generally resistant to metabolic degradation . This could potentially improve the compound’s bioavailability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and thus its interaction with its target could be influenced by pH. Additionally, the compound’s stability could be affected by temperature and the presence of metabolic enzymes .

Properties

IUPAC Name

4-[2-[4-(trifluoromethyl)phenoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO.ClH/c15-14(16,17)12-1-3-13(4-2-12)19-10-7-11-5-8-18-9-6-11;/h1-4,11,18H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLMZAMZYZKKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=CC=C(C=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219972-06-1
Record name Piperidine, 4-[2-[4-(trifluoromethyl)phenoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219972-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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